molecular formula C8H15NO B1358730 1-Oxa-7-azaspiro[4.5]decane CAS No. 63766-56-3

1-Oxa-7-azaspiro[4.5]decane

Cat. No.: B1358730
CAS No.: 63766-56-3
M. Wt: 141.21 g/mol
InChI Key: BLXRCCOYFVHFFD-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is also known as Cyclohexanespiro-2′-(1′,3′-oxazolidine) .


Synthesis Analysis

The synthesis of this compound has been studied in several papers. For instance, one method involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . Another approach involves the reaction of Dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 26 bonds. There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

This compound has been studied in reactions with compounds containing pharmacophoric groups . It has also been used in the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4830 (lit.), a boiling point of 203-204 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Importance

1-Oxa-7-azaspiro[4.5]decane and related compounds are at the core of several natural and synthetic products with significant biological activities. These spiroaminals have been a focus in chemical synthesis due to their novel skeletons and potential applications, emphasizing the importance of developing synthetic strategies for these compounds (Sinibaldi & Canet, 2008).

Chemical Synthesis and Crystal Structure Analysis

The chemical synthesis of various derivatives of this compound, such as 4-(dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, has been studied, with a focus on their crystal structures. This derivative, for instance, exhibits a chair conformation and is chiral, indicating potential importance in stereochemistry and material sciences (W. Wen, 2002).

Biological Activity and Drug Discovery

Several studies have focused on synthesizing novel this compound derivatives for drug discovery. These compounds are designed as multifunctional, structurally diverse modules with potential in various therapeutic areas. This includes the exploration of their potential as selective ligands and imaging agents for sigma-1 receptors (Tian et al., 2020).

Anticancer Potential

Research has also been directed towards synthesizing this compound derivatives with potential anticancer properties. Some synthesized compounds have shown moderate to high inhibitory activities against various cancer cell lines, indicating their potential utility in cancer treatment (Yang et al., 2019).

Safety and Hazards

Safety information for 1-Oxa-7-azaspiro[4.5]decane includes warnings for eye irritation, skin irritation, and respiratory system irritation. It is recommended to avoid dust formation, breathing mist, gas, vapors, or spray, and to use personal protective equipment .

Future Directions

While there are no explicit future directions mentioned in the retrieved papers, the synthesis and study of 1-Oxa-7-azaspiro[4.5]decane and its derivatives continue to be of interest due to their potential in the production of biologically active compounds .

Mechanism of Action

Mode of Action

The mode of action of 1-Oxa-7-azaspiro[4It’s known that spiro compounds, in general, possess 3d structural properties and inherent rigidity . This unique structure could potentially allow them to interact with biological targets in a specific manner.

Pharmacokinetics

It has a molecular weight of 141.21 , and a density of 0.996 g/mL at 25 °C . These properties could potentially influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

1-Oxa-7-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . By inhibiting FAAH, this compound can modulate the levels of endocannabinoids, which are critical for various physiological processes. Additionally, this compound may interact with other enzymes and proteins, altering their catalytic activities and binding affinities.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting FAAH, this compound can enhance the signaling of endocannabinoids, leading to altered cellular responses . This compound may also affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization. Furthermore, its impact on cellular metabolism can result in changes in the levels of key metabolites and metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. As an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate downstream signaling pathways. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby affecting various biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of FAAH activity, resulting in persistent changes in endocannabinoid signaling and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit FAAH activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in liver function and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. As an FAAH inhibitor, it affects the metabolic pathway of fatty acid amides, leading to increased levels of endocannabinoids . This compound may also influence other metabolic pathways, such as those involved in energy production and lipid metabolism. By modulating the activity of key enzymes, this compound can alter metabolic fluxes and the levels of important metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The distribution of this compound within different cellular compartments can influence its activity and function. For example, its accumulation in certain organelles may enhance its inhibitory effects on FAAH and other target enzymes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or other organelles can affect its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRCCOYFVHFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCO2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626986
Record name 1-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63766-56-3
Record name 1-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the 1-oxa-7-azaspiro[4.5]decane scaffold interesting for medicinal chemistry, particularly targeting the NK-1 receptor?

A: Research has shown that the this compound structure can be modified to create potent and selective antagonists for the Neurokinin-1 (NK-1) receptor [, ]. This receptor is involved in various physiological processes, including pain transmission and emesis.

Q2: How does the stereochemistry of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane molecule affect its activity as a potential NK-1 receptor antagonist?

A: Studies have demonstrated that the stereochemistry at the C3 position of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane scaffold significantly impacts its biological activity []. Specifically, researchers have developed stereoselective syntheses to produce both the 3S and 3R epimers, aiming to investigate the structure-activity relationships and identify the optimal configuration for NK-1 receptor antagonism.

Q3: What are the major metabolic pathways of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives in a biological system?

A: Research using rat models revealed that [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane undergoes extensive metabolism, primarily in the liver []. The main metabolic products identified include two nitrones, a lactam formed from the piperidine ring, and a keto acid resulting from oxidative deamination of the piperidine ring.

Q4: What innovative synthetic approaches have been explored for constructing the this compound ring system?

A: One notable synthetic route utilizes a palladium(0)-catalyzed cyclocarbonylation reaction involving a γ-iodoallylic alcohol substrate []. This key step allows for the efficient and controlled formation of the spirocyclic ring system, highlighting the utility of transition metal catalysis in complex molecule synthesis.

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